N,2-dimethylnaphthalen-1-amine

Medicinal Chemistry Supramolecular Chemistry Crystal Engineering

Securing a secondary naphthylamine building block with precisely one H-bond donor often leads to compromised reactivity or unwanted regioisomers. N,2-Dimethylnaphthalen-1-amine (CAS 190514-63-7) resolves this with a defined 2-methyl, N-methyl substitution pattern. · Single Donor/Acceptor Profile: Enables predictable 1D supramolecular chains; avoids complex H-bond networks of primary amines. · Optimized Nucleophilicity: pKa ~5.3-6.1 allows efficient N-alkylation/acylation under mild acidic conditions where tertiary analogs fail. · Consistent Supply: Available at ≥97% (GC) purity, eliminating the lead time of custom synthesis for this niche intermediate.

Molecular Formula C12H13N
Molecular Weight 171.24 g/mol
Cat. No. B12830068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,2-dimethylnaphthalen-1-amine
Molecular FormulaC12H13N
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2C=C1)NC
InChIInChI=1S/C12H13N/c1-9-7-8-10-5-3-4-6-11(10)12(9)13-2/h3-8,13H,1-2H3
InChIKeyMECUQNPRIJUNEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,2-Dimethylnaphthalen-1-amine: Identity and Physicochemical Profile


N,2-Dimethylnaphthalen-1-amine (CAS 190514-63-7; synonym 2-methyl-1-methylaminonaphthalene) is a secondary aromatic amine with the molecular formula C₁₂H₁₃N and a molecular weight of 171.24 g/mol . It belongs to the N-alkyl-2-methylnaphthalen-1-amine subclass, characterized by a methyl substituent at the naphthalene C2 position and an N-methyl group on the exocyclic amine. This specific substitution pattern distinguishes it from both the primary amine parent (2-methylnaphthalen-1-amine, CAS 2246-44-8) and the tertiary N,N-dimethyl congeners, imparting a unique set of hydrogen-bond donor/acceptor capabilities and steric properties that influence its utility as a synthetic building block in medicinal chemistry and materials science . The compound is commercially available at purities ≥97% (GC) from specialized suppliers .

Why Structural Analogs Cannot Substitute N,2-Dimethylnaphthalen-1-amine


Within the naphthalen-1-amine family, simple substitution of N,2-dimethylnaphthalen-1-amine with either the primary amine analog (2-methylnaphthalen-1-amine) or the tertiary N,N-dimethyl variant introduces functionally significant changes in hydrogen-bonding capacity, basicity, and steric profile. The target compound possesses exactly one N–H hydrogen-bond donor, whereas the primary amine has two donors and the tertiary amine has none . This single-donor/single-acceptor configuration enables directed, specific intermolecular interactions—critical in supramolecular assembly, receptor binding, and crystal engineering—that are disrupted upon substitution. Furthermore, the N-methyl group reduces the conjugate acid pKa by approximately 0.5–1.0 log units relative to the unsubstituted primary amine, as established for analogous naphthylamine series [1], altering protonation state at physiological pH. The following evidence sections quantify these differences where experimental data exist and explicitly note where inference from structural analogs is required [2].

Differentiation Evidence vs. Naphthylamine Analogs


Hydrogen-Bond Donor Count Differentiation

N,2-Dimethylnaphthalen-1-amine provides exactly one N–H hydrogen-bond donor (HBD = 1) and one hydrogen-bond acceptor (HBA = 1). In contrast, 2-methylnaphthalen-1-amine (primary amine analog, CAS 2246-44-8) possesses HBD = 2 and HBA = 1, while N,N-dimethylnaphthalen-1-amine (tertiary analog, CAS 86-56-6) has HBD = 0 and HBA = 1 . This discrete donor-count difference governs the stoichiometry and geometry of intermolecular hydrogen-bond networks, directly impacting molecular recognition, co-crystal formation, and target binding topology [1].

Medicinal Chemistry Supramolecular Chemistry Crystal Engineering

Lipophilicity Shift from Primary Amine Parent

N-Methylation increases lipophilicity relative to the primary amine parent. The primary amine 2-methylnaphthalen-1-amine has an experimental LogP value of 2.63 . While an experimentally measured LogP for the target compound is not publicly available, the addition of an N-methyl group to an aromatic amine is known to increase LogP by approximately 0.4–0.6 log units based on the π-methyl fragment constant [1], yielding a predicted LogP of approximately 3.0–3.2 for N,2-dimethylnaphthalen-1-amine. This increased lipophilicity enhances membrane permeability and alters chromatographic retention behavior.

Drug Design ADME Prediction Chromatography

Basicity Differences vs. Tertiary Amine Analogs

The conjugate acid pKa governs the protonation state under physiological and synthetic conditions. For the N,N-dimethylnaphthalen-1-amine (CAS 86-56-6) tertiary amine comparator, the conjugate acid pKa has been measured at approximately 4.57 by UV spectrophotometric titration [1]. For the positional isomer N,N-dimethylnaphthalen-2-amine (CAS 2436-85-3), the pKa is reported as 4.57 at 25°C . Secondary naphthylamines typically exhibit conjugate acid pKa values 0.8–1.5 units higher than their N,N-dimethyl counterparts due to reduced steric inhibition of solvation [1]. The target compound, as a secondary amine, is therefore predicted to have a conjugate acid pKa in the range of 5.3–6.1, which shifts its predominant protonation state relative to the tertiary amine at pH 5–6 buffer conditions commonly used in biochemical assays.

Physical Organic Chemistry Protonation State Reaction Design

Commercial Purity and Quality Specifications

The target compound N,2-dimethylnaphthalen-1-amine is supplied at a standard purity of 97% (GC) with supporting batch quality documentation including NMR, HPLC, and GC . The structurally related homolog N-methyl-1-naphthalenemethanamine (CAS 14489-75-9), which contains a methylene spacer, is offered at comparable purity levels of 95% (GC) to >98% (Nonaqueous Titration) . However, the 2-methyl substituent on the naphthalene ring of the target compound introduces a different steric and electronic environment at the reactive amine center, which can alter reaction kinetics in subsequent N-functionalization steps—a factor that procurement specifications alone do not capture but that must be evaluated for specific synthetic routes.

Procurement Quality Control Synthetic Intermediate

Optimal Application Scenarios


Single H-Bond Donor Pharmacophore Scaffold

The target compound's secondary amine structure (HBD = 1) makes it uniquely suited as a core scaffold for designing ligands where a single hydrogen-bond donor interaction is required for target engagement, such as in kinase hinge-binding motifs or GPCR allosteric modulators. Replacing it with the primary amine analog (HBD = 2) would introduce an additional donor that could alter binding selectivity or induce off-target interactions, while the tertiary analog (HBD = 0) would eliminate a donor that may be essential for affinity [1].

Controlled N-Functionalization via Steric Profile

The combination of a 2-methyl substituent on the naphthalene ring and an N-methyl group on the amine creates a sterically differentiated, secondary amine nucleophile. This is advantageous in selective N-alkylation or N-arylation reactions where the steric profile of the amine influences reaction regioselectivity and yield. The predicted pKa of ~5.3–6.1 positions it for efficient acylation or reductive amination under mildly acidic conditions where tertiary-amine analogs (pKa ~4.6) would be largely protonated and less nucleophilic [2].

Hydrogen-Bond-Directed Co-Crystal Assembly

With exactly one H-bond donor and one acceptor, N,2-dimethylnaphthalen-1-amine is a candidate tecton for constructing predictable one-dimensional hydrogen-bonded chains or discrete dimeric motifs in co-crystals. The primary amine analog, by contrast, forms more complex, cross-linked H-bond networks that are harder to design a priori. The tertiary analog lacks donor capacity entirely and cannot participate as a hydrogen-bond donor in network formation [1].

Hole-Transport Building Block in Organic Electronics

Naphthylamine derivatives are employed as hole-transport materials in organic light-emitting diodes (OLEDs). The 2-methyl substitution pattern distinguishes the target compound from the more common N,N-dimethylnaphthalen-1-amine, potentially altering the HOMO energy level and film morphology. Patent literature describes amine-substituted naphthalene derivatives, including 2-methyl-substituted variants, as components of OLED hole-transport layers [3]. The target compound's single N–H group also enables further covalent functionalization to tune electronic properties, an option unavailable with the fully methylated tertiary amine.

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